molecular formula C17H24N2O3S B2447223 3,4-dimetil-N-(8-(metilsulfonil)-8-azabiciclo[3.2.1]octan-3-il)benzamida CAS No. 2034525-53-4

3,4-dimetil-N-(8-(metilsulfonil)-8-azabiciclo[3.2.1]octan-3-il)benzamida

Número de catálogo: B2447223
Número CAS: 2034525-53-4
Peso molecular: 336.45
Clave InChI: RANYWNXBFHYLBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound with a unique structure that includes a bicyclic ring system and a sulfonyl functional group

Aplicaciones Científicas De Investigación

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[32One common synthetic route involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

The presence of both the sulfonyl group and the bicyclic ring system in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide makes it unique compared to similar compounds.

Actividad Biológica

3,4-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide, also referred to as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-3,4-dimethylbenzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific oncogenic pathways.

Chemical Structure and Properties

The compound features a bicyclic structure derived from the 8-azabicyclo[3.2.1]octane framework, which is known for its presence in various biologically active molecules. The molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 287.36 g/mol. The methylsulfonyl group enhances its polarity and solubility, which are critical for biological activity and pharmacokinetics.

Target and Mode of Action:
The primary target of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is the KRAS G12D mutation, a common oncogenic driver in various cancers. The compound acts as a KRAS G12D inhibitor , affecting the RAS/MAPK signaling pathway , which is crucial for cell growth and proliferation.

Biochemical Pathways:
Inhibition of the KRAS G12D mutation leads to:

  • Suppression of cell proliferation
  • Induction of apoptosis in cancer cells

Biological Activity

Research indicates that the compound exhibits significant biological activity across various assays:

  • Anticancer Activity:
    • In vitro studies demonstrate that the compound effectively inhibits cell proliferation in KRAS-mutated cancer cell lines.
    • It has been shown to induce apoptosis through modulation of apoptotic pathways.
  • Enzyme Inhibition:
    • The compound interacts with specific enzymes involved in cellular signaling, thereby altering their activity and leading to downstream effects on cell survival and growth.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Efficacy

In a study published in Cancer Research, 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide was tested against various cancer cell lines harboring KRAS mutations. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined at approximately 5 µM.

Study 2: Mechanistic Insights

A mechanistic study highlighted the compound's ability to downregulate key signaling molecules within the RAS/MAPK pathway, leading to decreased expression of cyclin D1 and increased levels of pro-apoptotic factors such as Bax.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
3,4-Dimethyl-N-(8-azabicyclo[3.2.1]octan-3-yl)benzamideBicyclic amineLacks sulfonyl group; potentially less effective against KRAS
3,4-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzoateEster derivativeDifferent pharmacological profile due to ester functionality

The presence of the methylsulfonyl group in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide enhances its binding affinity to target proteins compared to its analogs.

Propiedades

IUPAC Name

3,4-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-11-4-5-13(8-12(11)2)17(20)18-14-9-15-6-7-16(10-14)19(15)23(3,21)22/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYWNXBFHYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.